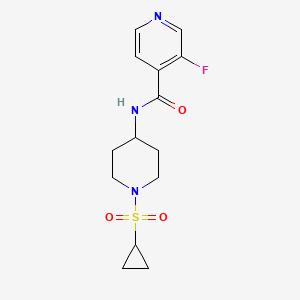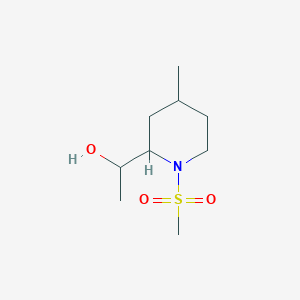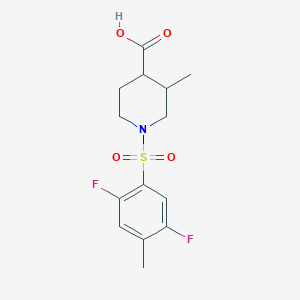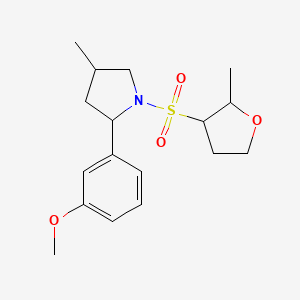![molecular formula C17H22N4O3 B6974682 3-cyclopropyl-N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6974682.png)
3-cyclopropyl-N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1,2-oxazole-5-carboxamide is an intricate and fascinating compound, capturing interest due to its unique chemical structure and various applications in scientific research. Its framework comprises cyclopropyl, oxazole, and carboxamide groups, contributing to its distinctive chemical properties and potential in diverse fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1,2-oxazole-5-carboxamide often involves a multi-step process that meticulously constructs each functional group:
Formation of the Cyclopropyl Group: : Utilizing cyclopropanation reactions, often involving carbenes or cyclopropanating agents.
Construction of the Oxazole Ring: : This might involve cyclization reactions, typically starting from precursors like α-haloketones and amides or other cyclization strategies.
Attachment of the Imidazole and Oxan Groups: : Using specific alkylation or acylation reactions to incorporate the 1-ethylimidazol-2-yl and oxan-3-yl moieties.
Final Carboxamide Formation: : Executed through amidation reactions, possibly involving carboxylic acids or their derivatives with suitable amine precursors.
Industrial Production Methods: For large-scale production, optimizing reaction conditions like temperature, solvent choice, and catalyst use is crucial. Advanced techniques like continuous flow synthesis and automated reaction setups can enhance efficiency and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : May involve reagents like peroxides or strong oxidants, leading to oxidative transformations of the compound.
Reduction: : Catalytic hydrogenation or other reducing agents might be used to modify specific functional groups.
Substitution: : The compound can undergo various nucleophilic or electrophilic substitution reactions, altering its substituents without changing the core structure.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate, etc.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Solvents like dichloromethane, ethanol, and water might be used depending on the reaction.
Catalysts: : Catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed: Depending on the reactions, the major products can include various derivatives of the original compound with modifications like hydroxylation, halogenation, or amide formation.
Scientific Research Applications
This compound's unique structure allows it to be employed in numerous scientific disciplines:
Chemistry: : Used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: : May act as a probe or a marker in biochemical studies.
Industry: : Could be involved in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways: The compound may interact with various biological targets, including enzymes, receptors, or nucleic acids, depending on its structural and functional group characteristics. The pathways involved might include enzyme inhibition or activation, receptor binding, and signaling pathway modulation.
Comparison with Similar Compounds
Comparison with Other Compounds:
2-cyclopropyl-N-[(2R,3R)-2-(1-ethylimidazol-1-yl)oxan-3-yl]-1,2-oxazole-5-carboxamide: : Similar but with differing stereochemistry.
3-cyclopropyl-N-[(2S,3S)-2-(1-ethylimidazol-1-yl)methan-3-yl]-1,2-oxazole-5-carboxamide: : Differing in the oxan group substitution.
N-cyclopropyl-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]oxazol-5-carboxamide: : Similar core structure with slight variations in side chains and functional groups.
Each of these compounds shares structural similarities but exhibits distinct properties and potential applications due to differences in stereochemistry and functional group arrangement. The unique stereochemistry and functional group placement in 3-cyclopropyl-N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1,2-oxazole-5-carboxamide contribute to its distinct characteristics and potential utility in various scientific domains.
Properties
IUPAC Name |
3-cyclopropyl-N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-2-21-8-7-18-16(21)15-12(4-3-9-23-15)19-17(22)14-10-13(20-24-14)11-5-6-11/h7-8,10-12,15H,2-6,9H2,1H3,(H,19,22)/t12-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJONGDCNBVXVKG-WFASDCNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2C(CCCO2)NC(=O)C3=CC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CN=C1[C@@H]2[C@H](CCCO2)NC(=O)C3=CC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-fluoro-N-[(2-fluorophenyl)methyl]anilino]methyl]pyrimidin-4-amine](/img/structure/B6974622.png)
![1-[2-(3-Chlorophenoxy)ethyl]-1-methyl-3-[4-(4-methylpyrimidin-2-yl)oxyphenyl]urea](/img/structure/B6974626.png)
![2-[(N-benzyl-4-methoxyanilino)methyl]pyrimidin-4-amine](/img/structure/B6974627.png)
![N-[(4-piperidin-1-yloxan-4-yl)methyl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B6974647.png)
![(3-Cyclopropyl-1,2-oxazol-5-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone](/img/structure/B6974653.png)
![2-[2-[[1-Cyclopropylethyl(methyl)sulfamoyl]amino]ethyl]-6-methoxypyridine](/img/structure/B6974660.png)

![3,4-dihydro-1H-isochromen-1-yl-[4-[(1-ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B6974672.png)
![3-[[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]amino]cyclopentane-1-carbonitrile](/img/structure/B6974675.png)

![2-Methyl-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B6974679.png)
![1-[1-(4-Chloro-2-fluorophenyl)sulfonyl-4-methylpiperidin-2-yl]ethanol](/img/structure/B6974685.png)

